

5-Chloro-6-phenylpyridin-2-amine SMILES string

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Compound of Interest

Compound Name: 5-Chloro-6-phenylpyridin-2-amine

CAS No.: 106696-86-0

Cat. No.: B3064438

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Technical Monograph: **5-Chloro-6-phenylpyridin-2-amine**

SMILES: Nc1nc(c2ccccc2)c(Cl)cc1 CAS: 106696-86-0 Molecular Weight: 204.66 g/mol

Formula: $C_{11}H_9ClN_2$ ^[1]

Executive Summary & Chemical Architecture

5-Chloro-6-phenylpyridin-2-amine is a privileged pharmacophore scaffold used extensively in the synthesis of kinase inhibitors, GPCR ligands (specifically GPR54 antagonists), and anti-infective agents.^[1] Its utility stems from its "Tri-Zone" architecture, which allows medicinal chemists to independently modulate solubility, metabolic stability, and target affinity.

The Tri-Zone Architecture

Zone	Functional Group	Chemical Role	Pharmacological Role
Zone 1 (Head)	2-Amino Group (-NH ₂)	Nucleophile for cyclization; H-bond donor.[1]	Primary "Hinge Binder" in kinase pockets; H-bond donor in GPCRs.[1]
Zone 2 (Core)	5-Chloro Substituent (-Cl)	Electrophilic handle (Suzuki/Buchwald); Lipophilicity modulator.[1]	Blocks metabolic oxidation at C5; fills hydrophobic sub-pockets.
Zone 3 (Tail)	6-Phenyl Ring	Steric bulk; Hydrophobic interactions.[1]	Interactions with "Gatekeeper" residues; Pi-Pi stacking interactions. [1]

Synthesis Protocol: Regioselective Chlorination

Objective: Synthesize **5-chloro-6-phenylpyridin-2-amine** from 6-phenylpyridin-2-amine with >95% regioselectivity, avoiding the 3-chloro isomer.

Principle: The 2-amino group activates the pyridine ring towards electrophilic aromatic substitution (EAS).[1] While both C3 (ortho) and C5 (para) are activated, the C5 position is sterically favored and electronically preferred in polar aprotic solvents using N-Chlorosuccinimide (NCS).

Materials

- Precursor: 6-Phenylpyridin-2-amine (1.0 eq)[1]
- Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)[1]
- Solvent: Acetonitrile (ACN) or DMF (Dry)[1]
- Catalyst: Ammonium Acetate (0.1 eq) - Optional, promotes proton transfer.[1]

Step-by-Step Methodology

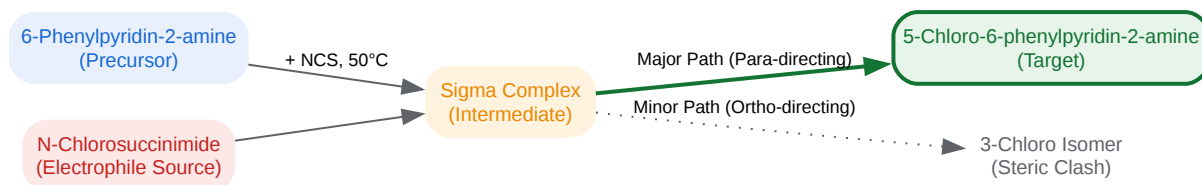
- Solvation: Charge a round-bottom flask with 6-phenylpyridin-2-amine (10 mmol, 1.70 g) and anhydrous Acetonitrile (50 mL). Stir until fully dissolved at Room Temperature (RT).
- Reagent Addition: Add NCS (10.5 mmol, 1.40 g) portion-wise over 15 minutes. Critical: Rapid addition causes localized high concentration, increasing the risk of 3,5-dichloro byproduct.[1]
- Reaction: Heat the mixture to 50°C and monitor via TLC (Hexane:EtOAc 3:1). The reaction typically completes in 2–4 hours.
 - Checkpoint: Product R_f will be slightly higher than the starting material due to increased lipophilicity.
- Quench & Workup:
 - Cool to RT.
 - Remove solvent under reduced pressure.
 - Redissolve residue in Ethyl Acetate (100 mL).
 - Wash with Water (2 x 50 mL) followed by Brine (1 x 50 mL) to remove succinimide byproduct.
- Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water (9:1) to yield off-white needles.[1]

Self-Validating QC Metrics

- ¹H NMR (DMSO-d₆): Look for the disappearance of the C5-H signal. The C3-H and C4-H protons will appear as doublets (J ≈ 8 Hz).[1] If C3-H is missing (singlet remaining), you have made the 3-chloro isomer (incorrect).[1]
- Mass Spec: M+H peak at 205.0/207.0 (3:1 ratio for ³⁵Cl/³⁷Cl).

Reaction Logic & Pathway Visualization

The following diagram illustrates the synthesis logic and the competing pathways that must be controlled.



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Figure 1: Regioselective chlorination pathway showing the thermodynamic preference for the 5-position over the 3-position.[1]

Advanced Applications: Scaffold Diversification

Once synthesized, **5-chloro-6-phenylpyridin-2-amine** serves as a "hub" for divergent synthesis.[1]

A. Imidazo[1,2-a]pyridine Formation (Cyclization)

Reaction with

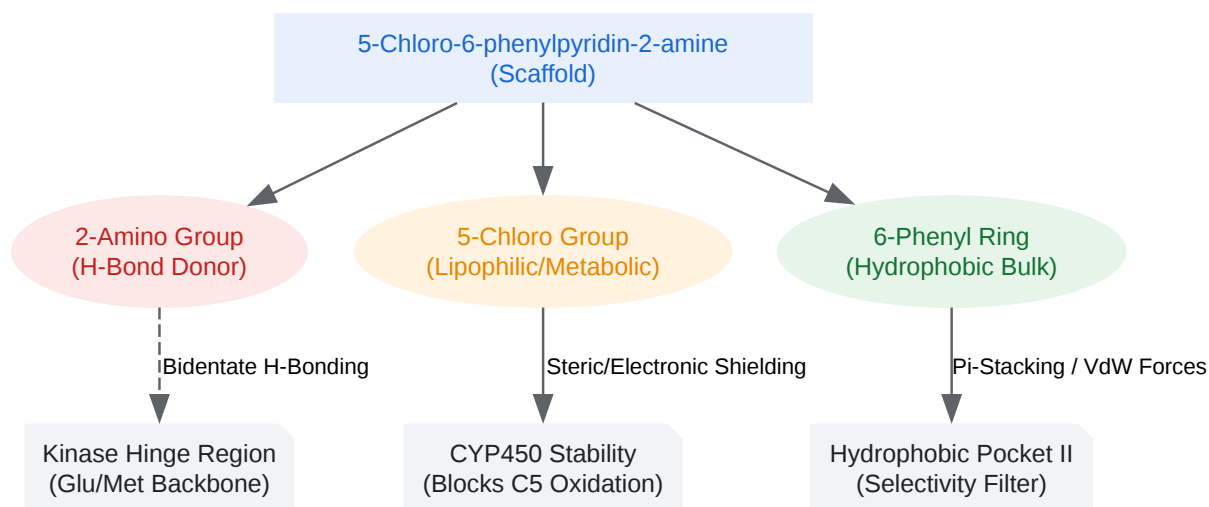
-haloketones yields 6-chloro-5-phenylimidazo[1,2-a]pyridines.[1] This fuses the "Head" (amine) and "Core" (pyridine N) into a bicyclic system, highly prevalent in GABA-A receptor modulators.

B. Palladium-Catalyzed Cross-Coupling

While the 5-chloro position is electronically deactivated compared to a 2-chloro analog, it can participate in Suzuki-Miyaura coupling using specialized ligands (e.g., XPhos or SPhos) to introduce biaryl complexity at the C5 position.[1]

Structure-Activity Relationship (SAR) Map

The following diagram details how this specific SMILES string translates to biological activity in a generic kinase binding pocket.



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Figure 2: Pharmacophore mapping of the molecule against standard protein binding motifs.[1]

References

- National Center for Biotechnology Information. (2018). Structure-Activity Relationship (SAR) of Phenolics for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Formation. J Agric Food Chem. Retrieved from [\[Link\]](#)
- Bioorganic & Medicinal Chemistry. (2010). Synthesis and Structure-Activity Relationships of 2-acylamino-4,6-diphenylpyridine Derivatives as Novel Antagonists of GPR54. Retrieved from [\[Link\]](#)[1]

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Sources

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